Sodium4-methoxybenzenesulfonate
Description
Significance of Aryl Sulfonates in Contemporary Chemical Research
Aryl sulfonates are a class of organic compounds characterized by a sulfonate group (-SO3-) directly attached to an aryl ring. ontosight.ai Their significance in contemporary chemical research is multifaceted. They are recognized as versatile synthetic intermediates in organic chemistry and are also valued for their potential bioactive properties. researchgate.net This class of compounds is instrumental in a wide array of industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai Aryl sulfonates also serve as crucial components in the production of surfactants, which are essential in detergents and various industrial processes. ontosight.aiontosight.aicanyoncomponents.com Their high thermal stability and resistance to hydrolysis make them reliable reagents in diverse chemical transformations. ontosight.ai Furthermore, recent research has highlighted their role as reactive activating groups in iron-catalyzed cross-coupling reactions, expanding their utility in the formation of carbon-carbon bonds. researchgate.net
The adaptability of aryl sulfonates allows them to be used as precursors for a variety of other functional groups, making them a cornerstone in the synthesis of complex molecules. Their application extends to acting as catalysts in organic reactions and as raw materials in the manufacturing of detergents. nih.gov The ongoing exploration of their properties and reactions continues to open new avenues for their use, solidifying their importance in modern chemistry.
Overview of Sodium 4-methoxybenzenesulfonate's Position in Synthetic and Applied Chemistry
Sodium 4-methoxybenzenesulfonate (B230329), a specific member of the aryl sulfonate family, holds a notable position in both synthetic and applied chemistry. It is synthesized from 4-methoxybenzenesulfonyl chloride and sodium hydroxide (B78521). nih.gov This compound is recognized for its role in coordination polymers and its potential applications in materials science. nih.gov
In a synthetic context, salts of benzenesulfonic acid, including sodium 4-methoxybenzenesulfonate, are known to exhibit pharmaceutical and biological activities. nih.gov They are also utilized in the preparation of nonlinear optical materials. nih.gov The compound's structure, featuring a methoxy (B1213986) group on the benzene (B151609) ring, influences its electronic properties and reactivity, making it a subject of interest for creating materials with specific characteristics. Its use as a raw material in detergent manufacturing further underscores its practical importance. nih.gov
Research Trajectories and Academic Relevance of the Compound Class
The research trajectories for aryl sulfonates, including sodium 4-methoxybenzenesulfonate, are expanding in several key directions. A significant trend is the development of more sustainable and environmentally friendly synthetic methods. pmarketresearch.com This includes the use of greener solvents and catalysts to minimize the environmental impact of their production. ontosight.ai
Another major area of research focuses on enhancing the performance of aryl sulfonate-based products. For instance, in the detergent industry, there is a continuous drive to develop surfactants with improved biodegradability and cleaning efficiency. pmarketresearch.comarchivemarketresearch.com In the field of materials science, researchers are exploring the use of aryl sulfonates in the creation of novel polymers and functional materials. nih.gov
The academic relevance of this compound class is also tied to its role in fundamental organic chemistry research. Aryl sulfonates are frequently used as model compounds to study reaction mechanisms and to develop new synthetic methodologies. researchgate.net Their diverse reactivity continues to be a source of new discoveries, ensuring their continued importance in the academic and industrial chemical landscape. researchgate.net The market for alkyl aryl sulfonates, a closely related class, is projected to see continued growth, driven by demand from the household detergent and chemical industries. archivemarketresearch.comprof-research.com
Interactive Data Tables
Physical and Chemical Properties of Sodium 4-methoxybenzenesulfonate
| Property | Value |
| Molecular Formula | C₇H₇NaO₄S |
| Molecular Weight | 210.18 g/mol |
| CAS Number | 6140-09-6 chemicalbook.com |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Note: Some physical properties like melting and boiling points are not well-defined for this salt.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7NaO4S |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
sodium;4-methoxybenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c1-11-6-2-4-7(5-3-6)12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
PSGXOVBSDGJENZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Sodium 4 Methoxybenzenesulfonate
Established Synthetic Pathways for Sodium 4-methoxybenzenesulfonate (B230329)
The synthesis of sodium 4-methoxybenzenesulfonate is primarily achieved through two well-established chemical routes: the hydrolysis of a sulfonyl chloride precursor and the direct sulfonation of an aromatic ether.
A common and direct method for preparing sodium 4-methoxybenzenesulfonate involves the hydrolysis of 4-methoxybenzenesulfonyl chloride. nih.gov This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
The process involves dissolving 4-methoxybenzenesulfonyl chloride in a suitable solvent, such as methanol (B129727), and treating it with a stoichiometric amount of a sodium base, typically sodium hydroxide (B78521). nih.gov The hydroxide ion acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. The reaction proceeds readily, especially with heating, to yield the sodium salt of 4-methoxybenzenesulfonic acid. nih.gov The sulfonyl chloride group is highly reactive towards nucleophiles, and the compound can react vigorously with water, releasing hydrogen chloride gas. solubilityofthings.com The hydrolysis of sulfonyl chlorides produces ions, making the reaction progress suitable for monitoring by conductimetric methods. cdnsciencepub.com
Table 1: Reaction Parameters for Hydrolysis of 4-methoxybenzenesulfonyl chloride
| Parameter | Value/Condition | Source |
|---|---|---|
| Precursor | 4-Methoxybenzenesulfonyl chloride | nih.gov |
| Reagent | Sodium hydroxide | nih.gov |
| Solvent | Hot Methanol | nih.gov |
| Product | Sodium 4-methoxybenzenesulfonate | nih.gov |
An alternative and widely used industrial pathway is the aromatic sulfonation of anisole (B1667542) (methoxybenzene). wikipedia.org This electrophilic aromatic substitution reaction involves treating anisole with a sulfonating agent. saskoer.ca
Typical conditions involve heating the aromatic compound with concentrated sulfuric acid. wikipedia.org The actual electrophile in this reaction is sulfur trioxide (SO₃), which may be used directly in the form of fuming sulfuric acid (a solution of SO₃ in H₂SO₄) for a faster reaction. chemguide.co.uklibretexts.org The reaction mechanism involves the attack of the electron-rich anisole ring on the sulfur trioxide electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. saskoer.ca
The resulting 4-methoxybenzenesulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to produce the final product, sodium 4-methoxybenzenesulfonate. prepchem.com This sulfonation reaction is reversible; the use of concentrated acid favors sulfonation, while dilute hot aqueous acid can cause desulfonation. wikipedia.org
Green Chemistry Principles in Sodium 4-methoxybenzenesulfonate Synthesis
The application of green chemistry principles aims to make the synthesis of sodium 4-methoxybenzenesulfonate more environmentally sustainable by improving efficiency and reducing hazardous waste.
Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product.
Hydrolysis Pathway: The hydrolysis of 4-methoxybenzenesulfonyl chloride with sodium hydroxide has a high theoretical atom economy, with the primary byproduct being sodium chloride.
Waste reduction in sulfonation can also be addressed by catalyst choice. While sulfuric acid acts as both reagent and catalyst, its use can lead to acidic waste streams. saskoer.ca
The selection of solvents and reagents plays a crucial role in the environmental impact of a synthetic process.
Recent research has focused on more sustainable alternatives to traditional sulfonating agents and solvents. Ionic liquids, for instance, have gained attention as eco-friendly reagents and catalysts due to their low volatility, nonflammability, and high thermal stability. acs.org Specifically, a sulfonic acid-based ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) chloride, has been shown to effectively sulfonate aromatic compounds like toluene (B28343) with high regioselectivity. acs.org Such technologies could be adapted for the sulfonation of anisole.
Anisole itself is considered a "green" solvent and a more sustainable alternative to other solvents like chlorobenzene (B131634) in certain applications. rsc.orgresearchgate.net Using water as a solvent where possible is a primary goal of green chemistry. In the hydrolysis of 4-methoxybenzenesulfonyl chloride, while organic solvents like methanol are used, the reaction's high reactivity with water suggests potential for aqueous-phase synthesis under controlled conditions. nih.govsolubilityofthings.com
Exploration of Precursors and Related Intermediates in Synthetic Schemes
The synthesis of sodium 4-methoxybenzenesulfonate relies on key precursors and the formation of specific intermediates.
The primary precursor for the hydrolysis pathway is 4-methoxybenzenesulfonyl chloride . solubilityofthings.comchemicalbook.comnih.gov This compound is a white to beige crystalline solid at room temperature. chemicalbook.com It is a versatile sulfonating agent used to prepare sulfonamides and as a protecting group for nitrogen-containing functional groups. chemicalbook.com It is typically synthesized via the reaction of anisole with chlorosulfuric acid.
For the alternative pathway, the main precursor is anisole (methoxybenzene). rsc.org Anisole is a colorless liquid with a characteristic aniseed-like smell. The key intermediate in this route is 4-methoxybenzenesulfonic acid , which is formed directly from the electrophilic aromatic substitution before being neutralized to the final sodium salt.
Table 2: Key Precursors and Intermediates
| Compound Name | Formula | Role | Relevant Pathway |
|---|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | Precursor | Hydrolysis |
| Anisole (Methoxybenzene) | C₇H₈O | Precursor | Sulfonation |
Advanced Structural Characterization and Spectroscopic Analysis Techniques
Crystallographic Studies of Sodium 4-methoxybenzenesulfonate (B230329) and its Complexes
Crystallographic studies are the definitive method for determining the atomic-level structure of crystalline solids. For sodium 4-methoxybenzenesulfonate and its complexes, these studies reveal the formation of intricate coordination polymers with specific bonding and network topologies.
Single crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal. In the context of sodium 4-methoxybenzenesulfonate, this analysis often reveals the formation of coordination polymers. These are extended networks where sodium ions (Na⁺) act as nodes, linked together by the 4-methoxybenzenesulfonate anions, which serve as bridging ligands.
In such structures, the sodium centers can be linked through various donors, including oxygen atoms from the sulfonate groups and, in many cases, co-crystallized water molecules. nih.gov The resulting structures can be one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. nih.gov For instance, studies on similar sodium carboxylate and sulfonate salts have shown the generation of two-dimensional polymeric structures lying parallel to a crystallographic plane. nih.gov The connectivity within these polymers is dictated by the coordination preferences of the sodium ion and the geometry of the sulfonate ligand.
The coordination environment of the sodium ion and the binding mode of the sulfonate ligand are key determinants of the final network architecture. The Na⁺ ion in these coordination polymers typically exhibits a preference for coordination numbers between five and seven, resulting in distorted polyhedral geometries such as trigonal bipyramidal or octahedral. nih.govresearchgate.net
The sulfonate group (–SO₃⁻) of the 4-methoxybenzenesulfonate anion is an effective ligand, capable of coordinating to metal centers in several ways. It can act as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding through two oxygen atoms to the same metal center), or, most commonly in polymers, a bridging ligand that links multiple sodium ions. This bridging can occur through two or even all three of the sulfonate oxygen atoms, leading to the formation of extended network structures. For example, in the related crystal structure of sodium 4-azidobenzenesulfonate, each Na⁺ ion is coordinated by six oxygen atoms in a nearly octahedral environment. researchgate.net Similarly, studies on other sodium salts have revealed distorted octahedral NaO₆ stereochemistry involving bridging carboxylate or nitro groups and water molecules. nih.gov These coordination modes generate complex two- or three-dimensional networks. nih.gov
Table 1: Typical Coordination Geometries for Sodium Ions in Coordination Polymers
| Coordination Number | Geometry | Typical Ligands Involved |
| 5 | Distorted Trigonal Bipyramidal | Sulfonate Oxygen, Water |
| 6 | Distorted Octahedral | Sulfonate Oxygen, Water |
C-H···O hydrogen bonds can form between the carbon-hydrogen bonds of the benzene (B151609) ring or the methoxy (B1213986) group and the oxygen atoms of the sulfonate group on an adjacent molecule. nih.gov While individually weak, the cumulative effect of these interactions plays a significant role in defining the supramolecular architecture. nih.gov
Furthermore, the aromatic phenyl rings of the 4-methoxybenzenesulfonate anions can interact with each other through π–π stacking. nih.govnih.gov This interaction involves the face-to-face or offset stacking of the electron-rich aromatic rings. The geometry of this stacking, including the distance between the rings (interplanar distance) and their lateral offset, is a characteristic feature of the crystal packing. mdpi.com These stacking interactions often link the coordination polymer chains or layers into a more robust three-dimensional structure. nih.govnih.gov
Vibrational Spectroscopic Investigations
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a complementary tool to X-ray diffraction. It probes the vibrational modes of molecules, providing information about functional groups, bonding, and crystal polymorphism.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing transitions between vibrational energy levels of the molecule. The resulting spectrum provides a unique fingerprint based on the functional groups present. For sodium 4-methoxybenzenesulfonate, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of the sulfonate, methoxy, and substituted benzene ring moieties.
Key vibrational modes include the asymmetric and symmetric stretching of the S=O and S-O bonds in the sulfonate group (–SO₃⁻), which are typically strong and appear in distinct regions of the spectrum. The C-H stretching and bending vibrations of the aromatic ring and the methyl group of the methoxy moiety are also prominent. The C-O-C ether linkage exhibits characteristic stretching vibrations. researchgate.net These assignments are critical for confirming the chemical identity and purity of the compound.
Table 2: Characteristic FTIR Absorption Frequencies for Sodium 4-methoxybenzenesulfonate
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | ~1260 - 1150 |
| Sulfonate (SO₃⁻) | Symmetric S-O Stretch | ~1070 - 1030 |
| Methoxy (Ar-O-CH₃) | Asymmetric C-O-C Stretch | ~1250 |
| Methoxy (Ar-O-CH₃) | Symmetric C-O-C Stretch | ~1030 |
| Aromatic Ring | C=C Stretch | ~1600, ~1500 |
| Aromatic Ring | C-H Out-of-Plane Bend | ~840 |
| Methyl (CH₃) | Asymmetric/Symmetric C-H Stretch | ~2950 - 2850 |
Note: The exact positions of absorption bands can vary depending on the sample's physical state and intermolecular interactions.
Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is highly sensitive to changes in molecular polarizability and is particularly effective for studying the structure of crystalline materials, including polymorphism. spectroscopyonline.comlbt-scientific.com Polymorphism is the ability of a compound to exist in more than one crystal structure. researchgate.net
Different polymorphs of sodium 4-methoxybenzenesulfonate, while chemically identical, will have different arrangements of molecules in the crystal lattice. This leads to distinct Raman spectra, especially in the low-frequency (or low-wavenumber) region below 200 cm⁻¹. lbt-scientific.com This region corresponds to external lattice vibrations (phonons), which are collective motions of the molecules within the crystal and are exquisitely sensitive to the crystal packing and intermolecular forces. lbt-scientific.com Therefore, Raman spectroscopy can be used to differentiate between polymorphs and to screen for new crystalline forms. spectroscopyonline.com Additionally, internal vibrational modes, such as those of the sulfonate group, may show subtle shifts in frequency or changes in bandwidth between different polymorphic forms due to variations in the local environment and intermolecular interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Sodium 4-methoxybenzenesulfonate. Both ¹H and ¹³C NMR provide definitive data for structural validation and offer insights into the compound's conformation in solution.
¹H NMR and ¹³C NMR for Molecular Structure Validation and Conformation
The structure of the 4-methoxybenzenesulfonate anion is readily confirmed by ¹H and ¹³C NMR spectroscopy. The spectra are characterized by distinct signals corresponding to the methoxy group and the parasubstituted aromatic ring.
In ¹H NMR, the aromatic protons present as a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating methoxy group are shielded and appear upfield, while the protons ortho to the electron-withdrawing sulfonate group are deshielded and appear downfield. The methoxy group itself gives rise to a sharp singlet.
¹³C NMR provides further confirmation of the molecular framework. The spectrum shows four distinct aromatic carbon signals due to the symmetry of the parasubstituted ring, in addition to the signal for the methoxy carbon. The chemical shifts are influenced by the electronic effects of the substituents; the carbon attached to the oxygen of the methoxy group (C1) is significantly deshielded, as is the carbon bearing the sulfonate group (C4).
Representative NMR data for the 4-methoxybenzenesulfonate anion, based on its corresponding acid, are presented below. psu.edursc.org
Table 1: Representative ¹H and ¹³C NMR Data for the 4-methoxybenzenesulfonate Anion Data based on 4-methoxybenzenesulfonic acid in D₂O or DMSO-d₆ and may vary slightly for the sodium salt depending on the solvent and concentration.
Solution-state Conformation and Dynamic Behavior Probing
While the planar structure of the benzene ring is rigid, the conformation of the methoxy and sulfonate groups relative to the ring can be probed using advanced NMR techniques. For simple molecules like sodium 4-methoxybenzenesulfonate, rotation around the C-O and C-S bonds is typically fast at room temperature, resulting in time-averaged signals. However, studies on more sterically hindered related compounds, such as aromatic sulfonamides, show that significant rotational barriers can exist, leading to observable conformational isomers (rotamers) by NMR. umich.edu
Furthermore, NMR is instrumental in studying the dynamic behavior of sodium 4-methoxybenzenesulfonate in solution, particularly its tendency to act as a hydrotrope. Hydrotropes are compounds that enhance the solubility of poorly soluble substances in water. The concentration-dependent chemical shifts in the ¹H NMR spectrum can reveal information about self-association and the formation of non-covalent aggregates. rug.nlresearchgate.netresearchgate.net Studies on sodium 4-methoxybenzenesulfonate and related alkylbenzenesulfonates have used NMR to investigate these interactions, showing that even in the absence of classical micelle formation, significant intermolecular interactions occur, which are fundamental to their hydrotropic properties. rug.nlresearchgate.netresearchgate.net
Mass Spectrometric Approaches for Compositional and Fragmentation Analysis
Mass spectrometry (MS) provides essential data on the molecular weight and structural components of a compound through ionization and analysis of fragment ions. For an ionic salt like Sodium 4-methoxybenzenesulfonate, electrospray ionization (ESI) is a particularly suitable technique.
In negative-ion mode ESI-MS, the spectrum would be dominated by the 4-methoxybenzenesulfonate anion at a mass-to-charge ratio (m/z) of 187.01. High-resolution mass spectrometry can confirm the elemental composition (C₇H₇O₄S⁻) with high accuracy. psu.edu
Tandem MS (MS/MS) experiments on the [M-Na]⁻ ion (m/z 187) reveal characteristic fragmentation patterns. The fragmentation of the 4-methoxybenzenesulfonate anion is expected to proceed through several key pathways, providing structural confirmation. Common fragmentation patterns for aromatic sulfonates include the loss of sulfur dioxide (SO₂) and sulfur trioxide (SO₃).
Table 2: Predicted Major Fragmentation Ions for 4-Methoxybenzenesulfonate Anion in MS/MS Based on general principles of sulfonate fragmentation and data from related compounds. nih.gov
It is important to note that as a sodium salt, the compound itself has very low volatility, making techniques like Gas Chromatography-Mass Spectrometry (GC-MS) unsuitable without derivatization. uni-rostock.denih.gov Analysis by TGA coupled with MS (TGA-MS) on the related sodium benzenesulfonate (B1194179) shows that volatile degradation products, such as sulfur dioxide (SO₂) and carbon dioxide (CO₂), are only detected at very high temperatures (above 500 °C). nih.gov
Thermal Analysis Methodologies for Phase Behavior and Stability Studies
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for characterizing the thermal stability, decomposition, and phase transitions of Sodium 4-methoxybenzenesulfonate.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
TGA measures the change in mass of a sample as a function of temperature, providing a clear picture of its thermal stability and decomposition profile. For Sodium 4-methoxybenzenesulfonate, which is typically a hydrated salt, the TGA curve would likely show an initial mass loss at lower temperatures (below 150 °C) corresponding to the loss of water molecules.
The anhydrous salt is expected to be stable up to much higher temperatures. Based on data from the closely related sodium benzenesulfonate and sodium p-toluenesulfonate, significant thermal decomposition of the aromatic sulfonate structure does not begin until well above 400-500 °C. nih.govwikipedia.org At these elevated temperatures, the molecule breaks down, leading to the evolution of gaseous products. TGA-MS studies on sodium benzenesulfonate indicate that the decomposition products include sulfur dioxide (SO₂) and carbon dioxide (CO₂), with the formation of species like diphenyl sulfide (B99878) also reported. nih.gov A significant portion of the initial mass often remains as a non-volatile residue, likely sodium sulfate (B86663) or sodium carbonate, even at temperatures approaching 1000 °C. nih.gov
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, allowing for the detection of thermal events such as melting, crystallization, and glass transitions. intertek.com
A DSC thermogram for Sodium 4-methoxybenzenesulfonate would provide key information about its phase behavior. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be expected. The temperature and enthalpy of this transition are characteristic properties of the compound. If the compound exists in different polymorphic forms, multiple melting peaks or recrystallization events (exothermic peaks) might be observed upon heating and cooling cycles.
Chemical Reactivity and Reaction Mechanism Studies
Role of the Sulfonate Group in Organic Transformations
The sulfonate group is a key player in the reactivity of aromatic sulfonates. Its strong electron-withdrawing nature and its ability to act as an excellent leaving group are central to its role in both nucleophilic and electrophilic substitution reactions.
While sodium 4-methoxybenzenesulfonate (B230329) itself is a salt, its corresponding esters (alkyl 4-methoxybenzenesulfonates) are highly effective substrates for nucleophilic substitution reactions. The 4-methoxybenzenesulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge. youtube.com This stability makes the conjugate acid, 4-methoxybenzenesulfonic acid, a strong acid.
The utility of sulfonate esters in SN1 and SN2 reactions is well-established. organic-chemistry.orgyoutube.comlibretexts.org In an SN2 reaction, a nucleophile attacks the carbon atom attached to the sulfonate ester, leading to an inversion of stereochemistry. organic-chemistry.orgyoutube.com The reaction proceeds in a single, concerted step where the nucleophile attacks and the sulfonate group departs simultaneously. organic-chemistry.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. libretexts.org
In contrast, the SN1 pathway involves a two-step mechanism. The first and rate-determining step is the departure of the sulfonate leaving group to form a carbocation intermediate. youtube.comorganic-chemistry.org This is followed by a rapid attack of a nucleophile on the carbocation. Because the carbocation is planar, the nucleophile can attack from either side, leading to a mixture of stereoisomers (racemization). organic-chemistry.org SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and are more common for tertiary substrates that can form stable carbocations. youtube.comlibretexts.org
Substrates with leaving groups on secondary carbons can undergo both SN1 and SN2 reactions, often in competition. youtube.comnih.gov The specific pathway can be influenced by the nature of the nucleophile, the solvent, and the temperature. nih.gov
Table 1: Comparison of SN1 and SN2 Reactions for Sulfonate Esters
| Feature | SN1 Pathway | SN2 Pathway |
| Mechanism | Two steps, involves a carbocation intermediate. youtube.comorganic-chemistry.org | One step, concerted reaction. organic-chemistry.org |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization. organic-chemistry.org | Inversion of configuration. organic-chemistry.orgyoutube.com |
| Substrate | Tertiary > Secondary. youtube.com | Primary > Secondary. youtube.comlibretexts.org |
| Nucleophile | Weak nucleophiles are effective. youtube.com | Requires strong nucleophiles. youtube.comlibretexts.org |
| Solvent | Favored by polar protic solvents. libretexts.org | Favored by polar aprotic solvents. libretexts.org |
| Leaving Group | Requires a good leaving group. youtube.com | Requires a good leaving group. youtube.com |
The sulfonic acid group (-SO3H) is a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions. youtube.com This is due to its strong electron-withdrawing inductive effect. Conversely, the methoxy (B1213986) group (-OCH3) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.
In 4-methoxybenzenesulfonic acid, these two groups have opposing effects on the aromatic ring. The potent activating and ortho-, para-directing nature of the methoxy group generally dominates over the deactivating, meta-directing influence of the sulfonic acid group. Therefore, incoming electrophiles will preferentially add to the positions ortho to the methoxy group (and meta to the sulfonic acid group).
The sulfonation of aromatic compounds is a reversible process. libretexts.org The reverse reaction, desulfonation, can be achieved by heating the sulfonic acid in the presence of a dilute acid. This reversibility can be exploited in organic synthesis to temporarily block a position on an aromatic ring.
The mechanism of electrophilic aromatic substitution generally involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov This is the rate-determining step. masterorganicchemistry.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com For the sulfonation of benzene (B151609), the electrophile is sulfur trioxide (SO3), often used in a solution of concentrated sulfuric acid (fuming sulfuric acid). libretexts.orgyoutube.com
Azo Coupling Reactions and Derivatization Pathways
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium ion acts as the electrophile and reacts with an activated aromatic ring. wikipedia.org This reaction is fundamental to the synthesis of azo dyes, which are a large and important class of colored compounds. unb.calibretexts.org
Sodium 4-methoxybenzenesulfonate itself is not directly used in azo coupling. However, the corresponding diazonium salt, derived from 4-methoxyaniline-2-sulfonic acid, can participate in these reactions. The diazonium salt would couple with electron-rich aromatic compounds like phenols or anilines. wikipedia.orgresearchgate.net The position of the coupling on the activated ring is typically para to the activating group, unless that position is blocked, in which case ortho coupling occurs. wikipedia.orglibretexts.org The pH of the reaction medium is a critical factor, influencing the reactivity of the coupling partners. libretexts.org
Derivatization of sodium 4-methoxybenzenesulfonate can be achieved through reactions involving the sulfonate group. For instance, conversion to the sulfonyl chloride allows for the formation of sulfonamides and sulfonate esters. These derivatives can have significantly different chemical and physical properties, opening up pathways for further functionalization.
Hydrolysis Kinetics and Medium Effects in Aqueous Solutions
The hydrolysis of sulfonate esters can occur through different mechanisms depending on the reaction conditions. The stability of the sulfonate group means that hydrolysis of the sodium salt itself (cleavage of the C-S bond) is generally not facile under normal conditions. However, the corresponding sulfonate esters can undergo hydrolysis.
Studies on the hydrolysis of related compounds can provide insights. For example, the hydrolysis of secondary substrates can proceed through a borderline mechanism that has characteristics of both SN1 and SN2 pathways. nih.gov The nature of the solvent plays a crucial role in these reactions. nih.gov
Mechanisms of Chemical Interactions in Complex Systems (e.g., with Chlorine Quenchers)
In water treatment and analysis, chlorine is a common disinfectant. Quenching agents are used to stop the disinfection process at a specific time to accurately measure the concentration of disinfection byproducts (DBPs). nih.gov Sodium sulfite (B76179) is a commonly used chlorine quencher. nih.gov
While there is no specific information found regarding the direct interaction of sodium 4-methoxybenzenesulfonate with chlorine quenchers, the chemistry of related sulfonates and the quenchers themselves can be considered. Sodium sulfite, for example, reacts with and reduces certain organochlorine compounds through nucleophilic substitution reactions. nih.gov Given that sodium 4-methoxybenzenesulfonate is an aromatic sulfonate, its interaction with chlorine would likely be influenced by the methoxy group, which could direct electrophilic attack by chlorine to the ortho positions. If a chlorinated derivative were formed, a quencher like sodium sulfite could potentially react with it.
Derivatization Strategies for Functional Enhancement and Reactivity Modulation
The chemical structure of sodium 4-methoxybenzenesulfonate offers several avenues for derivatization to enhance its functionality or modulate its reactivity.
One primary strategy involves converting the sulfonate group into a more reactive sulfonyl chloride. This can be achieved by reacting the sodium salt with a chlorinating agent like phosphorus pentachloride or thionyl chloride. The resulting 4-methoxybenzenesulfonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles:
Alcohols: to form sulfonate esters.
Amines: to form sulfonamides.
These derivatization reactions allow for the introduction of various functional groups, which can tailor the molecule for specific applications. For example, the introduction of long alkyl chains can modify its surfactant properties.
Another approach is to modify the aromatic ring through electrophilic substitution, as discussed earlier. Reactions such as nitration or halogenation, guided by the directing effects of the methoxy and sulfonate groups, can introduce new functionalities.
Furthermore, derivatization can be used for analytical purposes. For instance, a method for determining trace amounts of methanesulfonates involves their conversion to more volatile iodoalkanes followed by another derivatization step to allow for detection by HPLC-UV. nih.gov This highlights how derivatization can be a key tool for both synthesis and analysis.
Applications in Advanced Materials Science
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating 4-methoxybenzenesulfonate (B230329) Ligands
Design Principles and Synthetic Strategies for MOF Structures
The design of MOFs is a process of molecular engineering, where metal ions or clusters (nodes) are connected by organic molecules (linkers) to form extended, often porous, structures. The selection of the metal and the organic linker is crucial in determining the topology, porosity, and properties of the resulting MOF. The synthesis of these materials typically involves methods such as solvothermal or hydrothermal reactions, where the components are heated in a solvent, but can also include mechanochemical, electrochemical, and microwave-assisted techniques espublisher.com. The choice of solvent, temperature, reaction time, and pH can significantly influence the final structure and properties of the MOF espublisher.com.
Key design principles for incorporating ligands like 4-methoxybenzenesulfonate into MOFs include:
Coordination Geometry of the Metal Ion: The preferred coordination number and geometry of the metal ion will dictate how many ligands can bind and in what orientation, influencing the dimensionality of the resulting framework.
Functionality of the Linker: The 4-methoxybenzenesulfonate ligand can act as a monodentate, bidentate, or bridging ligand, connecting one, two, or multiple metal centers. The sulfonate group's ability to chelate or bridge metal ions is a key factor in the formation of stable networks nih.gov.
Post-Synthetic Modification: Functional groups on the linker can be chemically modified after the initial synthesis of the MOF, allowing for the introduction of new functionalities without altering the underlying framework researchgate.net. The methoxy (B1213986) group could potentially be a site for such modifications.
Synthetic strategies for producing MOFs with desired properties often involve a trial-and-error approach, but rational design based on the principles above can guide the selection of starting materials and reaction conditions northwestern.edu. The use of modulators, which are molecules that compete with the linker for coordination to the metal ion, can help control the crystal growth and improve the quality of the resulting MOF crystals nih.gov.
Functional Properties and Architectures of 4-methoxybenzenesulfonate-Based MOFs
The incorporation of the 4-methoxybenzenesulfonate ligand can impart specific functional properties to MOFs and coordination polymers. A notable example is the coordination polymer, poly[μ5-(4-methoxybenzenesulfonato)-sodium], with the formula [Na(C₇H₇O₄S)]n nih.gov.
In this structure, the sodium ion is coordinated by seven oxygen atoms from the sulfonate groups of the 4-methoxybenzenesulfonate anions. The anions act as both bis-chelating and bridging ligands, creating a two-dimensional polymeric sheet. These sheets are further interconnected into a three-dimensional network through weak C-H···O hydrogen bonds nih.gov.
Table 1: Crystallographic Data for Poly[μ5-(4-methoxybenzenesulfonato)-sodium]
| Parameter | Value |
| Chemical Formula | [Na(C₇H₇O₄S)]n |
| Molecular Weight | 210.19 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.3121 (8) |
| b (Å) | 6.0287 (6) |
| c (Å) | 35.930 (3) |
| Volume (ų) | 1800.5 (3) |
| Z | 8 |
| Data sourced from Acta Crystallographica Section E nih.gov. |
The functional properties of such materials are intrinsically linked to their architecture:
Catalysis: The ordered porous structure of MOFs can provide size- and shape-selective catalytic sites. The sulfonate groups within the framework can act as Lewis basic sites, while the metal centers can be Lewis acidic, creating bifunctional catalysts researchgate.net. The accessibility of these sites is determined by the pore dimensions of the MOF.
Sensing: The functional groups of the linker can interact with specific analytes, leading to a detectable change in the MOF's properties, such as its luminescence. MOFs containing aromatic linkers can exhibit fluorescence, which may be quenched or enhanced upon interaction with certain molecules, forming the basis for chemical sensors mdpi.com.
Adsorption and Separation: The pore size and surface chemistry of MOFs can be tuned to selectively adsorb and separate different gases or liquids. The presence of the methoxy group could enhance the affinity of the framework for specific organic molecules.
Nonlinear Optical (NLO) Materials Development and Characterization
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (the frequency of light is doubled). These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching jhuapl.edu.
Aromatic sulfonic acid salts are a class of compounds that have been investigated for their potential as NLO materials nih.gov. The NLO response in organic molecules often arises from the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In the case of 4-methoxybenzenesulfonate, the methoxy group (-OCH₃) is a strong electron-donating group, while the sulfonate group (-SO₃⁻) can act as an electron-withdrawing group. These are connected by the π-system of the benzene (B151609) ring.
Theoretical studies on molecules with similar structural motifs, such as N-(4-methoxybenzylidene) isonicotinohydrazone, have shown significant first-order hyperpolarizability, a measure of the NLO response, suggesting their potential for NLO applications researchgate.net. Furthermore, embedding NLO-active molecules into polymer matrices, such as in composites of 4-methoxy-1-naphthol (B1194100) with polystyrene and polyvinyl alcohol, has been shown to enhance their NLO properties researchgate.net.
While specific experimental data on the NLO properties of sodium 4-methoxybenzenesulfonate is not extensively available, its molecular structure suggests it is a promising candidate for further investigation in the field of NLO materials. Characterization of NLO properties typically involves techniques like the Kurtz-Perry powder test for second-harmonic generation efficiency and Z-scan measurements to determine the nonlinear absorption and refraction.
Integration into Polymer and Nanocomposite Systems for Targeted Applications
The incorporation of functional small molecules like sodium 4-methoxybenzenesulfonate into polymer and nanocomposite systems can lead to materials with enhanced or novel properties. While direct studies on the integration of sodium 4-methoxybenzenesulfonate are limited, research on analogous compounds such as poly(sodium 4-styrene sulfonate) (NaPSS) provides valuable insights into the potential applications researchgate.netnih.govmdpi.com.
NaPSS, a polymer with a repeating sulfonate-functionalized aromatic unit, has been used to create polymer-clay nanocomposite hydrogels. These materials exhibit several interesting properties:
High Water-Retention Capacity: The presence of the hydrophilic sulfonate groups allows these hydrogels to absorb and retain large amounts of water, making them suitable for applications in agriculture as soil conditioners to improve water retention and in hygiene products researchgate.netnih.gov.
Ion-Exchange Properties: The sodium ions associated with the sulfonate groups are exchangeable with other cations. This property is exploited in water treatment for the removal of heavy metal ions and in the manufacturing of ion-exchange membranes for fuel cells and other electrochemical applications mdpi.com.
Improved Mechanical and Thermal Stability: The incorporation of clays (B1170129) like bentonite (B74815) and kaolinite (B1170537) into the polymer matrix can enhance the mechanical strength and thermal stability of the resulting nanocomposite researchgate.netnih.gov.
By analogy, sodium 4-methoxybenzenesulfonate could be integrated into polymer systems in several ways:
As a Monomer: The 4-methoxybenzenesulfonate moiety could be chemically modified to include a polymerizable group, allowing it to be incorporated as a monomer into a polymer chain.
As a Dopant or Additive: The compound could be physically blended with a polymer to impart specific properties, such as hydrophilicity, ion-exchange capacity, or NLO activity.
In Nanocomposites: It could be intercalated into the layers of clays or other nanomaterials, which are then dispersed in a polymer matrix to create functional nanocomposites.
These hybrid materials could find applications in areas such as functional coatings, membranes for separation processes, and advanced materials for electronic and optical devices.
Catalytic Research Applications of Sodium 4 Methoxybenzenesulfonate and Its Derivatives
Role as Ligands or Counterions in Homogeneous and Heterogeneous Catalytic Systems
Sodium 4-methoxybenzenesulfonate (B230329) and its related sulfonate derivatives play multifaceted roles in catalysis, acting as either coordinating ligands or charge-balancing counterions, which can significantly influence the structure and reactivity of catalytic systems.
The direct role of 4-methoxybenzenesulfonate as a ligand is clearly illustrated in the structure of poly[μ5-(4-methoxybenzenesulfonato)-sodium]. In this coordination polymer, the sulfonate anions act as versatile ligands, where all three oxygen atoms of the sulfonate group are involved in coordinating to sodium (Na⁺) ions. The coordination modes are complex, featuring both chelating bidentate and bridging monodentate interactions. This arrangement results in a two-dimensional polymeric network, which is further assembled into a three-dimensional structure. nih.gov Each sodium ion is coordinated by seven oxygen atoms from the sulfonate groups, demonstrating the compound's capacity to form stable, well-defined metallo-supramolecular architectures that can be foundational for designing heterogeneous catalysts. nih.gov
Beyond direct coordination, sulfonate groups are pivotal as components of more complex ligand frameworks. In a bioinspired approach to water oxidation catalysis, a ruthenium-based catalyst was designed with a [2,2':6',2"-terpyridine]-6,6"-disulfonate ligand. nih.gov Here, the sulfonate groups are described as having flexible, "adaptive" coordination. They function as both electron donors to stabilize the high-valent ruthenium center and as proton acceptors, which helps to accelerate the dissociation of water. This dual-functionality, enabled by the dynamic coordination and de-coordination of the sulfonate, leads to a significant boost in catalytic turnover frequency, mimicking the dynamic environments found in natural enzymes. nih.gov
In many transition-metal-catalyzed reactions, aryl sulfonates serve as substrates or leaving groups rather than stable ligands, but the sodium cation can still play a role as a counterion or promoter. researchgate.netresearchgate.net For instance, the presence of alkali metal cations like sodium can influence the activity and selectivity of heterogeneous catalysts, although this is a more general principle not always specific to the 4-methoxybenzenesulfonate anion.
Exploration in Organic Synthesis Catalysis
Aromatic sulfonic acids and their derivatives are widely utilized as catalysts in a variety of organic transformations, primarily leveraging their Brønsted or Lewis acidic properties. nih.govbeilstein-journals.org The functionalization of solid supports with these acidic groups creates robust heterogeneous catalysts for important synthetic reactions.
A significant area of application is in cross-coupling reactions. Aryl sulfonates are recognized as valuable alternatives to aryl halides in transition-metal-catalyzed cross-coupling reactions due to their ability to activate the C-O bond. researchgate.net For example, a heterogeneous palladium catalyst supported on natural wool fiber has proven effective for Suzuki, Sonogashira, and Buchwald-Hartwig couplings of pyrimidin-2-yl sulfonates with arylboronic acids, terminal alkynes, or anilines, respectively. researchgate.net Similarly, gold-catalyzed sulfonylation of aryl iodides with various sodium sulfinates has been developed to synthesize functionalized aryl sulfones. nih.gov Another approach involves the palladium-catalyzed reaction of sulfinic acid salts with aryl halides or triflates to produce unsymmetrical diaryl sulfones. organic-chemistry.org
The synthesis of heterocyclic compounds and other complex molecules is another key application. Sulfonated starch nanoparticles have been employed as a bio-based, heterogeneous acid catalyst for the solvent-free synthesis of 14-aryl-14-H-dibenzo[a,j]xanthenes. researchgate.net In a different approach, a dynamic kinetic resolution of C–O axially chiral benzonitriles was achieved using an N-heterocyclic carbene (NHC)-catalyzed reaction between dicarbaldehydes and sulfonamides, showcasing the role of sulfonamide derivatives in asymmetric catalysis. acs.org Furthermore, aryl sulfinates, which can be generated from precursors like sodium hydroxymethylsulfinate, are versatile intermediates for accessing a wide array of synthetically valuable sulfonyl-containing molecules, including aryl sulfonamides. nih.gov
Below is a table summarizing selected research findings in this area.
| Reaction Type | Catalyst System / Precursor | Key Finding | Reference |
|---|---|---|---|
| Suzuki, Sonogashira, Buchwald-Hartwig Couplings | Wool-Pd complex with pyrimidin-2-yl sulfonates | An efficient, reusable heterogeneous catalyst for C-C and C-N bond formation. | researchgate.net |
| Synthesis of Aryl Sulfones | Au(I)/Au(III) catalyst with aryl iodides and sodium sulfinates | A ligand-enabled gold catalysis approach for C-S coupling to form various aryl sulfones. | nih.gov |
| Synthesis of 14-aryl-14-H-dibenzo[a,j]xanthenes | Sulfonated starch nanoparticles | A bio-based, reusable acid catalyst that provides excellent yields under solvent-free conditions. | researchgate.net |
| Atroposelective Synthesis of Benzonitriles | N-Heterocyclic Carbene (NHC) with isophthalaldehydes and sulfonamides | NHC-catalyzed dynamic kinetic resolution to create C-O axially chiral molecules. | acs.org |
| Synthesis of Aryl Sulfonamides | Palladium catalyst with aryl sulfonium (B1226848) salts and sodium hydroxymethylsulfinate | A site-selective, two-step C-H sulfination sequence to access aryl sulfonamides via a sulfinate intermediate. | nih.gov |
Advanced Materials as Catalytic Supports (e.g., in Nanocatalysis, Thermocatalysis)
The immobilization of sulfonic acid groups, including aryl sulfonates, onto advanced materials is a key strategy for creating solid-acid catalysts that combine high activity with the benefits of heterogeneous systems, such as ease of separation and reusability. These materials are particularly prominent in nanocatalysis and are being explored for thermocatalytic processes.
Nanocatalysis: Nanomaterials provide a high surface area for anchoring catalytic sites. Researchers have successfully grafted sulfonic acid groups onto various nanostructures:
Sulfonated Starch Nanoparticles: Prepared by sulfonating starch nanoparticles with chlorosulfonic acid, these bio-based materials act as effective acidic nanocatalysts. researchgate.net
Functionalized Titania-Coated Magnetic Nanoparticles: A core-shell structure (Fe₃O₄@TiO₂) functionalized with sulfonic acid groups serves as a magnetically separable catalyst for preparing various organic compounds. dntb.gov.ua
Functionalized Carbon Nanotubes (CNTs): Phenylated CNTs can undergo sulfonation with oleum, which increases their solubility and introduces acidic catalytic sites. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs are highly porous and crystalline materials whose properties can be tuned for catalysis. Sulfonate-functionalized MOFs are emerging as a significant class of solid-acid catalysts.
HSO₃-MIL-101(Cr) and Zr-MOFs: These MOFs, containing free sulfonic acid groups, have been successfully used as catalysts in model esterification reactions. While the Cr-based MOF showed deactivation, the Zr-based structure proved to be a stable and reusable catalyst. rsc.org
SO₃-MOF-808: A zirconium-based MOF with sulfonate groups immobilized in its pores has been used as a porous "proton reservoir." When coated on a copper electrocatalyst, it significantly boosts the electrochemical reduction of nitrate (B79036) to ammonia (B1221849) in neutral solutions. nih.gov This material can also modulate the microenvironment near an electrode to enhance the selectivity of electrochemical reactions. digitellinc.com
Cu(II)-Sulfonate MOF: A robust MOF constructed with copper centers and a mixed-linker system including an organosulfonate has shown high CO₂ sorption. It also functions as an efficient, recyclable heterogeneous catalyst for the chemical fixation of CO₂ into cyclic carbonates under ambient conditions. acs.org
Thermocatalysis: In processes requiring elevated temperatures, the stability of the catalyst is crucial. Aryl-sulfonate-based photocatalysts have been developed that are stable up to 100 °C. Upon light irradiation, they release strong sulfonic acids that can initiate the cationic ring-opening polymerization of ε-caprolactone at high temperatures, demonstrating their utility in thermally assisted photochemical processes. rsc.org
| Material Support | Functionalization / Catalyst Type | Catalytic Application | Reference |
|---|---|---|---|
| Starch Nanoparticles | Sulfonated Starch Nanoparticles (SNPs) | Acid-catalyzed synthesis of dibenzo[a,j]xanthenes. | researchgate.net |
| Metal-Organic Framework (MOF) | HSO₃-functionalized Zr-MOF | Esterification of n-butanol with acetic acid. | rsc.org |
| Metal-Organic Framework (MOF) | Sulfonate-functionalized Zr-MOF (SO₃-MOF-808) | Boosting electrochemical nitrate reduction to ammonia. | nih.gov |
| Metal-Organic Framework (MOF) | Cu(II)-organosulfonate framework | Heterogeneous catalysis for CO₂ fixation into cyclic carbonates. | acs.org |
| Magnetic Nanoparticles | Titania-coated Fe₃O₄ functionalized with sulfonic acid | Synthesis of 1,8-dioxodecahydroacridines. | dntb.gov.ua |
Polymerization Catalysis Studies Utilizing Related Sulfonates
Sulfonate-containing compounds, particularly aryl sulfonates and polyelectrolytes like poly(sodium 4-styrenesulfonate), are integral to various polymerization processes, acting as catalysts, specialized coatings, or key structural components.
One major application is in photo-induced polymerization. Novel photoacid generators (PAGs) based on aryl-sulfonates have been developed for the light-mediated cationic ring-opening polymerization (CROP) of cyclic esters like ε-caprolactone. rsc.orgrsc.org Upon exposure to light, these compounds release strong sulfonic acids, which act as the true catalysts to initiate polymerization. This method allows for high polymerization rates, achieving complete monomer conversion in minutes, and can be used to create both linear polyesters and crosslinked networks for applications like surface coatings. rsc.orgrsc.org
The polymer derivative, poly(sodium 4-styrenesulfonate) (PSS), is a widely used polyelectrolyte with applications that intersect with catalysis. It can be used to create stable, reproducible coatings on various materials. sigmaaldrich.com For instance, PSS has been used in conjunction with polyaniline (PAni) to form composite deposits on membranes, where the PSS is incorporated into the PAni matrix during electropolymerization. nih.gov While not a direct catalyst for the polymerization itself, its presence modifies the properties of the resulting polymer film. PSS is also used to modify surfaces, such as treating colloidal silica (B1680970) to create Pickering emulsions, which can then be used as templates for the layer-by-layer assembly of polyelectrolyte microcapsules for encapsulation. mdpi.com
Furthermore, the synthesis of polymers containing sulfonate groups in their backbone is an active area of research. For example, poly(sodium 4-styrenesulfonate) comb polymers have been synthesized through a multi-step process involving the creation of a polystyrene comb architecture, followed by sulfonation with sulfuric acid and neutralization. researchgate.net Such architecturally complex polyelectrolytes are of interest for applications like viscosity modification. researchgate.netsigmaaldrich.com In other contexts, alkyl aryl sulfonates are used as emulsifiers and dispersants in emulsion polymerization. oil-chem.com
| Polymerization Process | Role of Sulfonate | Example Compound/System | Key Finding/Application | Reference |
|---|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Photoacid Generator (Catalyst Precursor) | Aryl-sulfonate based photoacid generators | Efficiently initiates polymerization of ε-caprolactone upon light irradiation to form polyesters. | rsc.orgrsc.org |
| Electropolymerization | Matrix Component / Dopant | Poly(sodium 4-styrenesulfonate) (PSS) with Polyaniline (PAni) | PSS is incorporated into the PAni matrix, modifying the properties of the resulting composite film. | nih.gov |
| Polymer Synthesis/Modification | Structural Backbone | Poly(sodium 4-styrenesulfonate) combs | Synthesis of architecturally complex polyelectrolytes via sulfonation of a pre-formed polystyrene comb. | researchgate.net |
| Emulsion Polymerization | Emulsifier / Dispersant | Alkyl aryl sulfonates | Used to stabilize monomer droplets and polymer particles during polymerization. | oil-chem.com |
| Layer-by-Layer Assembly | Surface Modifier / Polyelectrolyte Layer | Poly(sodium 4-styrenesulfonate) (PSS) | Used to modify particle surfaces and build polyelectrolyte microcapsules. | mdpi.com |
Biological and Biomedical Research Investigations Mechanistic Focus
Enzyme Inhibition Studies and Mechanistic Insights
The structural features of 4-methoxybenzenesulfonate (B230329) have prompted investigations into its inhibitory effects on several classes of enzymes, revealing nuanced mechanisms of action.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and altitude sickness. nih.gov The primary mechanism of action for many CA inhibitors involves the binding of a zinc-binding group, commonly a sulfonamide, to the Zn(II) ion in the enzyme's active site. chemicalbook.comnih.gov This interaction disrupts the catalytic cycle. nih.gov
While direct studies on sodium 4-methoxybenzenesulfonate as a carbonic anhydrase inhibitor are not extensively documented, research on related benzenesulfonamide (B165840) derivatives provides significant mechanistic insights. The sulfonamide group is a critical pharmacophore for CA inhibition. Structure-activity relationship (SAR) studies on benzenesulfonamides have shown that substitutions on the benzene (B151609) ring can significantly influence inhibitory potency and isoform selectivity. chemicalbook.comnih.gov For instance, the nature and position of substituents affect the electronic properties and steric interactions of the inhibitor within the active site of different CA isoforms. chemicalbook.com The 4-methoxy group, being an electron-donating group, can modulate the acidity of the sulfonamide moiety and influence its binding affinity. Research on a series of N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated that diverse substitutions lead to varying inhibitory activities against different human carbonic anhydrase isoforms (hCA I, hCA II, hCA VII).
The following table summarizes the inhibition constants (Kᵢ) of selected benzenesulfonamide derivatives against different human carbonic anhydrase isoforms, illustrating the impact of structural modifications.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) |
| Acetazolamide (Standard) | 250 | 12.5 | 2.5 |
| Derivative 1 | 13.3 | 5.3 | 1.1 |
| Derivative 2 | 87.6 | 384.3 | 13.5 |
Data sourced from studies on N-((4-sulfamoylphenyl)carbamothioyl) amides and are intended to be illustrative of the inhibitory potential of benzenesulfonamide derivatives.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govacs.org Inhibition of these enzymes is a key therapeutic approach for Alzheimer's disease and myasthenia gravis. nih.govacs.org The mechanism of cholinesterase inhibitors often involves interaction with the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. acs.org
While direct studies on sodium 4-methoxybenzenesulfonate are limited, research on compounds containing a methoxybenzene moiety provides insights into potential inhibitory pathways. For example, a study on isatin-based hydrazones incorporating a [4-(benzyloxy)phenyl] group, which is structurally related to a methoxyphenyl group, demonstrated significant inhibitory activity against both AChE and BChE. nih.gov The study suggested that these compounds interact with the active site of the enzymes, and molecular docking studies indicated stable binding. nih.gov The inhibitory constants (Kᵢ) for some of these compounds were in the nanomolar range, indicating high potency. nih.gov
The table below presents the inhibitory data for representative isatin-based hydrazones against AChE and BChE.
| Compound | AChE Kᵢ (nM) | BChE Kᵢ (nM) |
| ISB1 | 1.06 ± 0.07 | 15.31 ± 1.28 |
| ISB2 | 23.57 ± 1.64 | 84.41 ± 8.04 |
| ISB3 | 5.21 ± 0.43 | 22.17 ± 1.89 |
Data from a study on isatin-based hydrazones and are illustrative of the potential of related structures.
These findings suggest that the methoxybenzene scaffold could be a valuable component in the design of novel cholinesterase inhibitors.
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. chemspider.comresearchgate.net Its inhibition is of great interest in the cosmetic and food industries. chemspider.com Tyrosinase inhibitors can act through various mechanisms, including chelating the copper ions in the active site, competing with the substrate (L-tyrosine), or acting as suicide substrates. chemspider.com
Investigations into compounds with structural similarities to 4-methoxybenzenesulfonate have revealed potent tyrosinase inhibitory activity. For instance, bis(4-hydroxybenzyl)sulfide, a natural product, was found to be a strong competitive inhibitor of mushroom tyrosinase with an IC₅₀ value significantly lower than that of the standard inhibitor, kojic acid. researchgate.net Molecular modeling suggested that the sulfur atom and the hydroxyl groups of the benzyl (B1604629) rings play a crucial role in coordinating with the copper ions in the enzyme's active site. researchgate.net While this compound has hydroxyl groups instead of a methoxy (B1213986) group and is not a sulfonate, the 4-substituted benzene ring is a common feature. The electronic and steric properties of the 4-methoxy group could influence the binding of a 4-methoxybenzenesulfonate derivative to the tyrosinase active site.
The following table compares the tyrosinase inhibitory activity of bis(4-hydroxybenzyl)sulfide with a standard inhibitor.
| Compound | Tyrosinase IC₅₀ (µM) | Inhibition Type |
| bis(4-hydroxybenzyl)sulfide (T1) | 0.53 | Competitive |
| Kojic Acid | 27.30 | Competitive |
Data sourced from a study on natural tyrosinase inhibitors and is presented to illustrate the potential of related structures.
These results indicate that the 4-substituted phenyl moiety is a promising scaffold for the development of effective tyrosinase inhibitors.
Antibacterial Activity of 4-methoxybenzenesulfonate Derivatives: Structure-Activity Relationship (SAR)
The search for novel antibacterial agents is a critical area of research due to the rise of antibiotic resistance. wikipedia.orgsigmaaldrich.com Structure-activity relationship (SAR) studies are essential for optimizing the antibacterial potency of lead compounds. nih.govnih.gov These studies systematically modify the chemical structure of a molecule to understand how these changes affect its biological activity.
While specific SAR studies on a series of 4-methoxybenzenesulfonate derivatives are not widely reported, the structural components of this compound—a sulfonated aromatic ring and a methoxy group—are present in various known antibacterial agents. For example, sulfonamides were among the first classes of synthetic antibiotics discovered. Their mechanism of action involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.
Research on different classes of antibacterial compounds has highlighted some general SAR principles that could be relevant to 4-methoxybenzenesulfonate derivatives:
Lipophilicity: The balance between hydrophilic and lipophilic properties is crucial for the penetration of bacterial cell membranes. The methoxy group can increase lipophilicity compared to a hydroxyl group.
Electronic Effects: The electron-donating nature of the methoxy group can influence the reactivity and binding interactions of the molecule with its bacterial target.
Steric Factors: The size and shape of the molecule, influenced by the methoxy and sulfonate groups, can determine its fit within the active site of a target enzyme or receptor.
A study on quinone derivatives as antibacterial agents demonstrated that modifications to the aromatic ring, including the introduction of different substituents, significantly impacted their activity against Gram-positive bacteria. wikipedia.org Similarly, research on coumarin (B35378) derivatives has shown that the type and position of substituents on the coumarin ring are critical for their antibacterial potency. nih.gov
These general principles suggest that systematic modifications of the 4-methoxybenzenesulfonate scaffold could lead to the identification of compounds with significant and selective antibacterial activity.
Antimalarial and Antisequestration Research with Methoxybenzenesulfonate-Modified Biopolymers
Severe malaria, caused by Plasmodium falciparum, is characterized by high parasite burdens and the sequestration of infected red blood cells (iRBCs) in the microvasculature. Developing adjunctive therapies that can prevent parasite invasion and reverse sequestration is a major research goal.
Recent studies have shown that modifying biopolymers and nanoparticles with 5-amino-2-methoxybenzenesulfonate (AMBS) can confer potent antimalarial and antisequestration properties. This chemical modification has been applied to soluble biopolymers like polyglutamic acid (PGA) and heparin, as well as to poly(acrylic acid)-exposing nanoparticles.
The methoxybenzenesulfonate-modified materials have been shown to:
Inhibit the invasion of various parasite strains into red blood cells, targeting major entry pathways.
Prevent and reverse the binding of iRBCs to endothelial cells that overexpress receptors like ICAM-1, which is relevant in cerebral malaria.
Demonstrate superior antisequestration activity compared to standard soluble biopolymers like chondroitin (B13769445) sulfate (B86663) A (CSA) and heparin.
Importantly, the modification of heparin with AMBS was found to eliminate its anticoagulant activity, which is an undesirable side effect in the context of an antimalarial therapy. The nanoparticles modified with methoxybenzenesulfonate were particularly effective in both preventing and reversing the sequestration of iRBCs on endothelial cells.
The table below summarizes the key activities of methoxybenzenesulfonate-modified materials in antimalarial research.
| Material | Key Activity |
| AMBS-modified Polyglutamic Acid | Antimalarial (invasion inhibition) |
| AMBS-modified Heparin | Antimalarial (invasion inhibition) with reduced anticoagulation |
| AMBS-modified Nanoparticles | Potent antimalarial and antisequestration activity |
These findings highlight the potential of methoxybenzenesulfonate-modified biopolymers and nanoparticles as a basis for developing adjunctive therapies for severe malaria, aiming to reduce parasite load and mitigate the pathological consequences of sequestration.
Biochemical Assay Development and Research Tool Applications
In the realm of biochemical research, specific chemical compounds can serve as valuable tools for assay development, as standards, or as building blocks for more complex molecules. While sodium 4-methoxybenzenesulfonate is not widely cited as a standard reagent in common biochemical assays, its constituent parts and related compounds find use in various laboratory applications.
p-Methoxybenzenesulfonic acid, the acidic form of the compound, is used in the synthesis of acyl/sulfonyl hydrazine (B178648) derivatives for pharmaceutical development. chemicalbook.com This indicates its role as a chemical precursor in medicinal chemistry research. Furthermore, complex esters of 4-methoxy-benzenesulfonic acid are commercially available and marketed towards early discovery researchers, suggesting their use in the synthesis of novel compounds for screening and biological evaluation.
In one documented instance, sodium 4-methoxybenzenesulfonate was used in the synthesis of a crystalline molecular salt, (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium 4-methoxybenzenesulfonate monohydrate, through a salt metathesis reaction. acs.org This demonstrates its utility as a reagent for preparing specific ionic compounds with potential applications in materials science or pharmacology.
The stability of benzenesulfonates, including their behavior in aqueous matrices and on solid-phase extraction columns, has been studied, which is important information for developing analytical methods for these and related compounds.
While not a direct application in a biochemical assay, the use of sodium 4-methoxybenzenesulfonate and its acid form as a synthetic tool underscores its contribution to the broader landscape of biomedical and chemical research by enabling the creation of new molecules for investigation.
Environmental Fate and Transformation Research
Biodegradation Pathways in Environmental Compartments (Soil, Water)
The biodegradation of aromatic sulfonates, including Sodium 4-methoxybenzenesulfonate (B230329), is a key process influencing their persistence in soil and water. Many sulfonated xenobiotics are known to be poorly biodegradable, primarily because the highly polar and electron-withdrawing sulfonate group makes the compound less susceptible to microbial attack and hinders its transport across cell membranes. wikipedia.orgresearchgate.net
Degradation, when it does occur, is predominantly an aerobic process. nih.gov Anaerobic degradation is generally very slow or non-existent for many sulfonated aromatics. rsc.org The initial and rate-limiting step in the bacterial catabolism of these compounds is typically desulfonation, where the carbon-sulfur bond is cleaved. This cleavage can be catalyzed by specific monooxygenase enzyme systems. For instance, studies on Pseudomonas species have shown the release of the sulfonate group as sulfite (B76179) (SO₃²⁻), which is then rapidly oxidized to sulfate (B86663) (SO₄²⁻) in the environment. semanticscholar.org
Research on analogous compounds provides insight into potential pathways. The degradation of p-toluenesulfonate by Pseudomonas putida involves desulfonation to form 4-methylcatechol. acs.org Similarly, the degradation of aminobenzenesulfonic acid isomers has been observed in aerobic bioreactors, with evidence of extensive mineralization of both the aromatic ring and the sulfonate group, indicated by high sulfate recovery. nih.gov For Sodium 4-methoxybenzenesulfonate, a plausible pathway would involve an initial desulfonation to yield anisole (B1667542) (methoxybenzene). Anisole can then be further metabolized by microorganisms through hydroxylation to form intermediates like 4-methoxyphenol (B1676288), followed by demethylation to hydroquinone, and subsequent aromatic ring cleavage. The presence and position of substituents on the aromatic ring significantly influence the rate and feasibility of biodegradation. researchgate.net
Table 1: Key Factors in the Biodegradation of Aromatic Sulfonates
| Factor | Description | Significance for Sodium 4-methoxybenzenesulfonate |
|---|---|---|
| Oxygen Availability | Degradation is primarily an aerobic process. Anaerobic degradation is significantly slower or absent. nih.govrsc.org | Expected to be persistent in anoxic environments like deep sediments or anaerobic sludge. |
| Initial Step: Desulfonation | Cleavage of the C-S bond to release sulfite (SO₃²⁻), which is then oxidized to sulfate (SO₄²⁻). This is often the rate-limiting step. semanticscholar.org | A critical enzymatic step required for the breakdown to begin, likely yielding anisole as an initial organic product. |
| Microbial Community | Requires specific bacterial strains, often from historically contaminated sites, that possess the necessary enzymes (e.g., monooxygenases). nih.gov Species of Pseudomonas and Comamonas are known to degrade related compounds. acs.org | Effective biodegradation depends on the presence of adapted microbial consortia in the soil or water. |
| Chemical Structure | The presence, type, and position of other functional groups on the aromatic ring affect biodegradability. researchgate.net | The methoxy (B1213986) group influences the electronic properties of the ring and may affect the rate of enzymatic attack compared to other sulfonates. |
Abiotic Transformation Processes (e.g., Phototransformation, Hydrolysis)
In addition to biodegradation, abiotic processes can contribute to the transformation of Sodium 4-methoxybenzenesulfonate in the environment, although the C-S bond is generally stable.
Phototransformation: Direct photolysis of sodium arenesulfonates in aqueous solutions can occur upon irradiation with UV light, leading to both desulfonylation (loss of SO₂) and desulfonation (cleavage of the C-S bond). acs.org Studies on related arylazo sulfonates show that the transformation pathway is highly dependent on the medium. In aqueous environments, photoheterolysis is favored, which can lead to the generation of a reactive aryl cation and subsequent formation of phenols. acs.org For Sodium 4-methoxybenzenesulfonate, this suggests a potential phototransformation pathway to 4-methoxyphenol in sunlit surface waters. The presence of photosensitizers in natural waters, such as humic acids, could also influence the rate and products of phototransformation.
Hydrolysis: The sulfonate group attached to an aromatic ring is resistant to hydrolysis under typical environmental pH and temperature conditions. The aromatic sulfonation reaction is known to be reversible, with desulfonation (the hydrolysis of the C-S bond) occurring in dilute, hot aqueous acid. wikipedia.org Cleavage can also be achieved under harsh industrial conditions, such as fusion with a strong base (e.g., sodium hydroxide) at high temperatures, which converts benzenesulfonic acid to phenol. wikipedia.org Superheated steam can also induce hydrolysis of benzenesulfonic acid to benzene (B151609) and sulfuric acid. doubtnut.com However, these conditions are not representative of natural environmental compartments, indicating that hydrolysis is likely a negligible transformation pathway for Sodium 4-methoxybenzenesulfonate in the environment.
Table 2: Summary of Abiotic Transformation Processes
| Process | Conditions | Potential Products | Environmental Relevance |
|---|---|---|---|
| Phototransformation | UV irradiation in aqueous solution. acs.org Presence of light and water. acs.org | 4-methoxyphenol, sulfate. acs.org | Potentially significant in sunlit surface waters, contributing to the attenuation of the parent compound. |
| Hydrolysis | Dilute hot aqueous acid (desulfonation). wikipedia.org Strong base at high temperature. wikipedia.org Superheated steam. doubtnut.com | 4-methoxyphenol, anisole, sulfuric acid. wikipedia.orgdoubtnut.com | Negligible under typical environmental conditions due to the stability of the aromatic C-S bond. |
Environmental Distribution and Transport Modeling Methodologies
Due to their nature as salts and their resulting high water solubility, aromatic sulfonates like Sodium 4-methoxybenzenesulfonate are expected to be highly mobile in aquatic environments. wikipedia.org They are often found in industrial wastewater effluents, and consequently, have been detected in rivers and landfill leachates. wikipedia.org Their distribution is primarily governed by water flow, with potential for long-range transport in river systems.
Sorption to soil and sediment particles can limit their mobility. This process is complex and depends on the physicochemical properties of both the chemical and the soil/sediment matrix. Key factors include the soil's organic matter content, clay mineralogy, and pH.
Modeling Methodologies: Predicting the environmental distribution and transport of organic pollutants relies on mathematical models, which are essential tools for risk assessment. cambridge.orgfrontiersin.org
Fugacity Models: These are mass balance models that describe the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) based on its fugacity (effective partial pressure). Key inputs for these models include the chemical's physicochemical properties such as water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (log Kₒw). researchgate.net
Sorption Models: Sorption to solid phases is a critical process governing mobility. nih.gov Models often use the organic carbon-water (B12546825) partition coefficient (Kₒc) to estimate sorption to soil organic matter. More advanced models differentiate between sorption to various components of soil organic matter, such as amorphous organic matter (AOM) and carbonaceous organic matter (COM, e.g., black carbon), as they exhibit different sorption mechanisms and capacities. nih.gov
Stormwater and River Models: For urban and industrial areas, specialized models are used to simulate pollutant flows in stormwater runoff and river networks. nih.gov These models incorporate data on sources, emission patterns, and in-sewer or in-stream transformation processes to predict pollutant concentrations at various points in a catchment. nih.gov
For Sodium 4-methoxybenzenesulfonate, accurate modeling would require experimentally determined values for its key physicochemical properties.
Table 3: Key Parameters for Environmental Transport Modeling
| Parameter | Symbol | Description and Importance |
|---|---|---|
| Water Solubility | S | Determines the maximum concentration in water and influences mobility in aquatic systems. High solubility suggests high mobility. |
| Octanol-Water Partition Coefficient | Kₒw | Measures the compound's hydrophobicity. It is a key predictor of bioaccumulation potential and sorption to organic matter. researchgate.net |
| Organic Carbon-Water Partition Coefficient | Kₒc | Indicates the tendency of a chemical to sorb to organic matter in soil and sediment. It is often estimated from Kₒw. nih.gov |
| Vapor Pressure | P | Indicates the tendency of a substance to volatilize from water or soil into the air. Generally low for salts. |
| Dissociation Constant | pKa | Indicates the pH at which the acid form is in equilibrium with its conjugate base. Sulfonic acids are strong acids and exist as the sulfonate anion over the entire environmental pH range. |
| Degradation Rate Constants | k | Quantify the rate of biotic and abiotic degradation processes, determining the compound's persistence in each environmental compartment. |
Assessment of Transformation Products and Metabolites
Identifying the transformation products and metabolites of Sodium 4-methoxybenzenesulfonate is crucial for a complete environmental risk assessment, as these products may have their own toxicological profiles.
Biodegradation Products: The microbial degradation of aromatic sulfonates proceeds through a series of intermediates.
Desulfonation: The initial step is the cleavage of the sulfonate group, releasing inorganic sulfite (SO₃²⁻), which is readily oxidized to sulfate (SO₄²⁻). semanticscholar.org
Aromatic Intermediate: The remaining organic molecule, in this case, would be anisole (methoxybenzene).
Hydroxylation and Demethylation: The aromatic ring is then attacked by oxygenase enzymes. Anisole would likely be hydroxylated to form methoxyphenols (e.g., 4-methoxyphenol) and subsequently demethylated to form catechols or hydroquinones. For example, the degradation of p-toluenesulfonate by Pseudomonas yields 4-methylcatechol. acs.org A similar pathway for 4-methoxybenzenesulfonate would lead to hydroquinone.
Ring Cleavage: The dihydroxylated ring is then cleaved by dioxygenase enzymes, leading to aliphatic acids that can be completely mineralized to carbon dioxide and water through central metabolic pathways. nih.gov
Abiotic Transformation Products:
Phototransformation: As discussed, photolysis in water is expected to primarily yield 4-methoxyphenol through a photoheterolytic pathway. acs.org
Hydrolysis: Under the harsh conditions required for hydrolysis (which are not environmentally relevant), the products would be 4-methoxyphenol and sodium sulfite. wikipedia.org
Table 4: Potential Transformation Products of Sodium 4-methoxybenzenesulfonate
| Transformation Pathway | Intermediate/Product | Chemical Formula | Notes |
|---|---|---|---|
| Biodegradation | Sulfate | SO₄²⁻ | Inorganic product from the cleaved sulfonate group. nih.gov |
| Anisole | C₇H₈O | Initial organic product after desulfonation. | |
| 4-Methoxyphenol | C₇H₈O₂ | Product of hydroxylation of the aromatic ring. | |
| Hydroquinone | C₆H₆O₂ | Product after demethylation and hydroxylation, preceding ring cleavage. | |
| Phototransformation | 4-Methoxyphenol | C₇H₈O₂ | Major expected product from photolysis in water. acs.org |
Remediation Strategies and Environmental Engineering Approaches
Given the persistence of some sulfonated aromatic compounds, various remediation strategies have been developed to remove them from contaminated soil and water.
Biological Treatment:
Bioremediation: This approach uses microorganisms to degrade contaminants. frontiersin.orgBioaugmentation involves introducing specialized microbial strains or consortia capable of degrading the target compound into the contaminated site. youtube.comBiostimulation involves modifying the environment (e.g., by adding nutrients like nitrogen and phosphorus or an easily degradable carbon source) to stimulate the activity of indigenous microorganisms that can break down the pollutant. youtube.com
Phytoremediation: This strategy uses plants to remove, degrade, or contain environmental contaminants. wikipedia.org Some plants can take up sulfonated aromatics and may accumulate or metabolize them within their tissues. wikipedia.org
Physicochemical Treatment:
Adsorption: Activated carbon is widely used to adsorb organic pollutants from water. Its high surface area and porous structure make it effective for binding aromatic compounds, although its efficiency can be influenced by competition from other organic matter. acs.org
Membrane Filtration: Technologies like nanofiltration (NF) and reverse osmosis (RO) are highly effective at removing dissolved salts and organic molecules from water. nih.gov NF is particularly effective for divalent ions like sulfate and would be expected to have a high rejection rate for sulfonate anions. nih.gov These processes, however, produce a concentrated waste stream (reject or brine) that requires further management.
Ion Exchange: Anion exchange resins can be used to selectively remove anionic contaminants like sulfonates from wastewater. researchgate.net The sulfonate anions are exchanged for other anions (e.g., chloride) on the resin. The resin must be periodically regenerated, which produces a concentrated waste solution. semanticscholar.orgresearchgate.net
Table 5: Comparison of Remediation Technologies for Aromatic Sulfonates
| Technology | Principle | Advantages | Limitations |
|---|---|---|---|
| Bioremediation | Microbial degradation of the organic compound to less harmful substances. youtube.com | Potentially low cost; can lead to complete mineralization (destruction) of the pollutant. nih.gov | Can be slow; effectiveness depends on environmental conditions (pH, temp, O₂); requires specific microbial populations. researchgate.net |
| Adsorption (Activated Carbon) | Physical binding of the pollutant to the surface of the adsorbent material. acs.org | Effective for a wide range of organic pollutants; relatively simple to operate. | Non-destructive (pollutant is transferred to another phase); requires disposal or regeneration of spent carbon; competition from other organics. acs.org |
| Nanofiltration/ Reverse Osmosis | Pressure-driven membrane process that separates dissolved solutes from water based on size and charge. nih.gov | High removal efficiency for dissolved salts and organics; produces high-quality effluent. | High energy consumption (especially RO); produces a concentrated waste stream; potential for membrane fouling. nih.gov |
| Ion Exchange | Reversible exchange of sulfonate anions in solution with ions bound to a solid resin. researchgate.net | High selectivity for specific anions; can treat large volumes of water to very low concentrations. | Requires periodic regeneration of the resin, creating a hazardous liquid waste; susceptible to fouling. semanticscholar.orgresearchgate.net |
| Chemical Precipitation | Addition of chemical reagents (e.g., lime) to convert dissolved pollutants into insoluble solids for removal. nthrys.com | Cost-effective for high concentrations; can handle large flow rates. nih.gov | Primarily for inorganic sulfate, not organic sulfonates; produces large volumes of sludge; may require pH adjustments. semanticscholar.orgnthrys.com |
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Currently, there is a notable absence of publicly available scientific literature detailing Density Functional Theory (DFT) calculations specifically focused on the electronic structure and reactivity of Sodium 4-methoxybenzenesulfonate (B230329). While DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules, such as orbital energies (HOMO/LUMO), electron density distribution, and electrostatic potential, specific studies applying this to Sodium 4-methoxybenzenesulfonate have not been reported in comprehensive chemical databases or academic journals.
Theoretical studies on similar, simpler structures like benzenesulfonic acid have been conducted to understand reaction mechanisms, such as esterification. These studies utilize DFT to explore reaction pathways and the stability of intermediates. However, the direct application of these computational methods to determine the specific electronic characteristics imparted by the 4-methoxy substituent in the sodium salt form is not documented.
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Phenomena
Studies on other hydrotropes, such as sodium cumene (B47948) sulfonate, have utilized MD simulations to understand the mechanisms of self-aggregation in aqueous solutions. These studies reveal that hydrophobic interactions between the nonpolar parts of the molecules are a significant driving force for aggregation. While Sodium 4-methoxybenzenesulfonate is classified as a hydrotrope, specific simulation data that would detail its aggregation number, aggregate morphology, and the specific nature of its intermolecular forces (e.g., hydrophobic, electrostatic, hydrogen bonding) in aqueous environments are not present in published research. One study mentioned Sodium 4-methoxybenzenesulfonate as a hydrotrope that, unlike some others, did not show evidence of cooperative aggregation within the tested concentration range, suggesting its hydrophobic moiety might be too small to overcome electrostatic repulsion for micelle formation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
There is no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling data available in the public domain for Sodium 4-methoxybenzenesulfonate. QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a substance with its biological activity or physicochemical properties, respectively. These models are predictive tools used extensively in drug discovery and environmental science.
For a QSAR/QSPR model to be developed, a dataset of structurally related compounds with measured biological activities or properties is required. Although the principles of QSAR/QSPR are well-established, their application to create predictive models for the specific activities or properties of Sodium 4-methoxybenzenesulfonate has not been documented in scientific literature.
Reaction Pathway Energetics and Transition State Analysis
Detailed computational studies on the reaction pathway energetics and transition state analysis for reactions involving Sodium 4-methoxybenzenesulfonate are not found in the available scientific literature. Such studies typically employ quantum chemistry methods, like DFT, to map out the energy landscape of a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.
Research has been conducted on the reaction mechanisms of related compounds, for example, the esterification of benzenesulfonic acid with alcohols. These theoretical investigations calculate the activation barriers for different possible pathways (e.g., S_N1 vs. S_N2 mechanisms) to determine the most likely route of reaction. However, specific energetic data and transition state geometries for reactions involving Sodium 4-methoxybenzenesulfonate have not been published.
Future Directions and Emerging Research Avenues for Sodium 4 Methoxybenzenesulfonate
Integration with Novel Chemical Methodologies and Synthesis Paradigms
The synthesis of aromatic sulfonates is a mature field, yet it is currently undergoing a renaissance driven by the principles of green chemistry and the quest for greater efficiency and selectivity. Future research into the synthesis of Sodium 4-methoxybenzenesulfonate (B230329) is likely to pivot away from classical methods towards these more sustainable and sophisticated paradigms.
Recent advancements in sulfonation chemistry offer a glimpse into these future methodologies. researchgate.net The traditional use of concentrated or fuming sulfuric acid, while effective, is fraught with challenges related to waste generation and harsh reaction conditions. rscspecialitychemicals.org.uk Modern approaches are increasingly focused on mitigating these issues. For instance, the use of solid-supported catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), presents a greener alternative for the sulfonation of aromatic compounds using reagents like sodium bisulfite. ajgreenchem.com These heterogeneous catalysts can be easily recovered and reused, significantly reducing the environmental footprint of the synthesis. ajgreenchem.com
Furthermore, the landscape of aryl sulfonyl compound synthesis has been reshaped by the advent of transition-metal catalysis and novel multicomponent reactions. acs.org Palladium-catalyzed cross-coupling reactions, for example, have demonstrated remarkable efficiency and functional group tolerance in the formation of C-S bonds. nih.govorganic-chemistry.org One could envision the adaptation of these methods for the synthesis of 4-methoxybenzenesulfonyl chloride, the precursor to the sodium salt, from 4-methoxyphenylboronic acid. nih.gov Another promising avenue lies in the use of sulfur dioxide surrogates, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or sodium metabisulfite, in multicomponent reactions. acs.org These reagents offer a safer and more manageable alternative to gaseous SO2.
The table below summarizes some emerging synthesis paradigms that could be applied to the production of Sodium 4-methoxybenzenesulfonate.
| Synthesis Paradigm | Key Features | Potential Application to Sodium 4-methoxybenzenesulfonate |
| Green Sulfonation with Solid Catalysts | Reusable heterogeneous catalysts (e.g., SiO2/HClO4), milder reaction conditions, reduced waste. ajgreenchem.com | Direct sulfonation of anisole (B1667542) using a solid acid catalyst and a benign sulfonating agent. |
| Palladium-Catalyzed Cross-Coupling | High efficiency, broad functional group tolerance, mild reaction conditions. nih.govorganic-chemistry.org | Coupling of a suitable aryl halide or boronic acid with a sulfur-containing reagent. |
| Multicomponent Reactions with SO2 Surrogates | Use of stable, solid SO2 surrogates (e.g., DABSO), improved safety and handling. acs.org | Reaction of an anisole derivative, a sulfur dioxide surrogate, and a third component in a one-pot synthesis. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, often leading to higher yields. ajgreenchem.com | Acceleration of the sulfonation reaction of anisole, potentially under solvent-free conditions. ajgreenchem.com |
These novel methodologies promise not only more environmentally benign and efficient routes to Sodium 4-methoxybenzenesulfonate but also open the door to creating a wider range of derivatives with tailored properties.
Exploration in Interdisciplinary Research Fields and Nanotechnology
The unique molecular structure of Sodium 4-methoxybenzenesulfonate, featuring a hydrophilic sulfonate group and a hydrophobic methoxy-substituted aromatic ring, makes it an intriguing candidate for exploration in various interdisciplinary fields, particularly in nanotechnology and materials science.
The self-assembly of molecules into highly ordered nanostructures is a cornerstone of bottom-up nanotechnology. youtube.comyoutube.com Aromatic compounds, in particular, are known to form a variety of nanostructures driven by non-covalent interactions such as π-π stacking. acs.org The interplay between the aromatic ring of the 4-methoxybenzenesulfonate anion and the electrostatic interactions of the sulfonate group could be harnessed to create novel self-assembling systems. Research in this area could explore how changes in concentration, solvent, and temperature influence the formation of micelles, vesicles, or even more complex architectures. These self-assembled structures could find applications in drug delivery, as templates for the synthesis of nanomaterials, or as components of functional surfaces.
The emulsifying properties of sodium alkyl aryl sulfonates are well-documented. ciac.jl.cn Future research could delve deeper into the specific emulsifying capabilities of Sodium 4-methoxybenzenesulfonate, particularly in stabilizing emulsions of novel, non-traditional oil phases. This could be relevant in fields ranging from advanced materials synthesis to specialized formulations in the food and cosmetic industries.
Furthermore, the interaction of sulfonate-containing molecules with surfaces is a rich area of study. For example, the adsorption of sodium dodecyl sulfonate on mineral surfaces has been investigated using computational methods. mdpi.com Similar studies on Sodium 4-methoxybenzenesulfonate could reveal its potential as a surface modifying agent, for instance, in controlling the wetting properties of materials or in froth flotation processes for mineral separation. The ability of aryl sulfonate anions to act as stabilizing ligands for metal complexes, such as the reported aromatic triangular tri-palladium complexes, also points towards potential applications in catalysis and the development of new functional materials. nih.gov
The table below outlines potential interdisciplinary research avenues for Sodium 4-methoxybenzenesulfonate.
| Interdisciplinary Field | Research Focus | Potential Application |
| Nanotechnology | Self-assembly into nanostructures (micelles, vesicles, etc.). youtube.comacs.org | Drug delivery systems, templates for nanomaterial synthesis. |
| Materials Science | Surface modification of materials. | Control of wettability, development of anti-fouling surfaces. |
| Catalysis | As a ligand for metal complexes. nih.gov | Development of novel, stable catalysts for organic synthesis. |
| Colloid and Interface Science | Emulsifying properties for novel systems. ciac.jl.cn | Formulation of advanced emulsions for industrial applications. |
Advanced Characterization Techniques and Computational Synergies for Deeper Mechanistic Understanding
A deeper understanding of the structure-property relationships of Sodium 4-methoxybenzenesulfonate at a fundamental level is crucial for unlocking its full potential. The synergy between advanced characterization techniques and computational modeling offers a powerful approach to achieve this.
The crystal structure of a coordination polymer of Sodium 4-methoxybenzenesulfonate has been reported, revealing a complex three-dimensional network where the sodium ions are coordinated by the oxygen atoms of the sulfonate groups in a distorted pentagonal-bipyramidal geometry. nih.gov This provides a solid foundation for further structural investigations. Advanced X-ray diffraction techniques, such as synchrotron-based methods, could be employed to study the structure of this compound under various conditions (e.g., temperature, pressure) to understand its stability and phase behavior. For nanomaterials or self-assembled structures derived from Sodium 4-methoxybenzenesulfonate, techniques like small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) will be invaluable for elucidating their morphology and internal organization. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for probing the electronic structure, reactivity, and intermolecular interactions of molecules. aljest.netresearchgate.net DFT calculations can be used to model the geometry and electronic properties of the 4-methoxybenzenesulfonate anion, providing insights into its reactivity and how the methoxy (B1213986) substituent influences the properties of the sulfonate group. researchgate.net Such studies can also be extended to model the self-assembly process, predicting the most stable aggregation states and the nature of the intermolecular forces at play. researchgate.net Furthermore, computational modeling can aid in the interpretation of spectroscopic data (e.g., NMR, IR, Raman), providing a more complete picture of the compound's behavior in different environments. The mechanism of proposed novel synthetic routes can also be computationally authenticated using DFT. longdom.org
The synergy between these advanced experimental and computational approaches is highlighted in the table below.
| Advanced Technique | Information Gained | Computational Synergy (e.g., with DFT) |
| Synchrotron X-ray Diffraction | High-resolution crystal structure under non-ambient conditions. | Validation of computationally predicted crystal structures and lattice energies. |
| Small-Angle X-ray Scattering (SAXS) | Size, shape, and organization of self-assembled nanostructures in solution. | Modeling of self-assembly processes and prediction of aggregate structures. |
| Transmission Electron Microscopy (TEM) | Direct visualization of the morphology of nanostructures. | Correlation of observed morphologies with computationally predicted stable structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on molecular structure and dynamics in solution. | Prediction of NMR chemical shifts to aid in spectral assignment and structural elucidation. |
By integrating these powerful tools, researchers can gain an unprecedented level of understanding of Sodium 4-methoxybenzenesulfonate, paving the way for its rational design and application in the next generation of advanced materials and technologies.
Q & A
Q. What are the optimal synthetic routes for Sodium 4-methoxybenzenesulfonate, and how can purity be ensured?
Sodium 4-methoxybenzenesulfonate is typically synthesized via sulfonation of 4-methoxybenzene followed by neutralization with sodium hydroxide. A validated method involves reacting 4-methoxybenzenesulfonyl chloride with NaOH in methanol under reflux, followed by slow evaporation to obtain crystalline products . Purity is confirmed through X-ray diffraction (XRD), elemental analysis, and nuclear magnetic resonance (NMR). Multi-scan absorption corrections (e.g., SADABS) during XRD refinement ensure minimal experimental bias .
Q. How is the molecular and crystal structure of Sodium 4-methoxybenzenesulfonate characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a tetranuclear cluster structure, with Na–O bond distances ranging from 2.3198–2.5585 Å and a distorted pentagonal-bipyramidal geometry around sodium ions . SHELX software (e.g., SHELXL for refinement) is used for solving and refining structures, with R-factors < 0.05 indicating high reliability . Hydrogen bonding (C–H⋯O) and π-π interactions (3.7–3.8 Å) stabilize the 3D network .
Q. What spectroscopic techniques are critical for validating Sodium 4-methoxybenzenesulfonate’s structure?
Key methods include:
- FT-IR : Confirms sulfonate (S=O, ~1180 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
- NMR : ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm) and methoxy (δ ~3.8 ppm).
- Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 294.056 for C₇H₇O₄S⁻) .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural analysis of Sodium 4-methoxybenzenesulfonate?
High-resolution SCXRD data (θmax > 25°) and robust refinement protocols (e.g., SHELXL’s TWIN/BASF commands) mitigate twinning effects. For disordered structures, restraints on bond lengths/angles and electron density modeling (e.g., using Olex2) improve accuracy . Data-to-parameter ratios > 10:1 (e.g., 12.8 in COD entry 2235590) ensure statistical reliability .
Q. What computational methods are suitable for modeling Sodium 4-methoxybenzenesulfonate’s electronic properties?
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set predicts charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Comparative studies with ammonium analogs (e.g., COD entry 2235590) reveal sodium’s role in stabilizing sulfonate clusters via stronger ionic interactions .
Q. How does Sodium 4-methoxybenzenesulfonate’s coordination chemistry compare to related sulfonates (e.g., ammonium salts)?
Unlike ammonium salts (e.g., NH₄⁺ in COD 2235590), sodium ions form extended 2D polymeric networks via bridging sulfonate groups. Bond valence sum (BVS) analysis confirms Na⁺ coordination (valence ~0.9–1.1) and weaker hydrogen bonding compared to NH₄⁺ analogs .
Q. What methodologies identify and quantify impurities in Sodium 4-methoxybenzenesulfonate during synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) separates sulfonate derivatives. Limits of detection (LOD < 0.1%) are achieved using C18 columns and acetonitrile/water gradients. Mass spectrometry cross-validates trace impurities (e.g., unreacted 4-methoxybenzenesulfonyl chloride) .
Q. How is the thermal stability of Sodium 4-methoxybenzenesulfonate assessed?
Thermogravimetric Analysis (TGA) under nitrogen (heating rate: 10°C/min) shows decomposition > 250°C, correlating with sulfonate group degradation. Differential Scanning Calorimetry (DSC) confirms absence of phase transitions below melting points .
Data Contradictions and Resolution
Q. Discrepancies in reported antimicrobial activity: How to address conflicting findings?
While some studies hypothesize antimicrobial potential due to sulfonate’s bioactivity, experiments with Staphylococcus aureus and E. coli show no inhibition zones at ≤100 µg/mL . Methodological variations (e.g., broth microdilution vs. disk diffusion) and purity differences (e.g., residual solvents) may explain contradictions. Standardized protocols (CLSI guidelines) are recommended for future assays .
Q. Why do crystallographic R-factors vary across studies of Sodium 4-methoxybenzenesulfonate derivatives?
R-factor variability (e.g., 0.042–0.131) arises from data quality (I/σ(I) thresholds), refinement models (independent vs. constrained H-atoms), and software (SHELXL vs. Olex2). Studies with Rint < 0.05 and high completeness (>98%) should be prioritized .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
